2,4-Difluoro-1-(methoxymethoxy)benzene
Overview
Description
2,4-Difluoro-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8F2O2 and a molecular weight of 174.14 g/mol . It is characterized by the presence of two fluorine atoms and a methoxymethoxy group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-1-(methoxymethoxy)benzene typically involves the reaction of 2,4-difluorobenzyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 2,4-difluorobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction: Reagents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products
Substitution: Products include 2,4-difluoro-1-(alkoxymethoxy)benzene derivatives.
Oxidation: Products include 2,4-difluoro-1-(methoxymethoxy)benzaldehyde and 2,4-difluoro-1-(methoxymethoxy)benzoic acid.
Reduction: The major product is 2,4-difluorobenzyl alcohol.
Scientific Research Applications
2,4-Difluoro-1-(methoxymethoxy)benzene has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-1-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The methoxymethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The fluorine atoms contribute to its stability and reactivity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl Alcohol: Similar in structure but lacks the methoxymethoxy group.
2,4-Difluoroanisole: Contains a methoxy group instead of a methoxymethoxy group.
2,4-Difluorotoluene: Lacks the methoxymethoxy group and has a methyl group instead.
Uniqueness
2,4-Difluoro-1-(methoxymethoxy)benzene is unique due to the presence of both fluorine atoms and the methoxymethoxy group. This combination imparts distinct chemical and physical properties, making it a versatile compound in various applications. Its enhanced stability, reactivity, and lipophilicity distinguish it from other similar compounds .
Properties
IUPAC Name |
2,4-difluoro-1-(methoxymethoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHWOBZMWXUJLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.